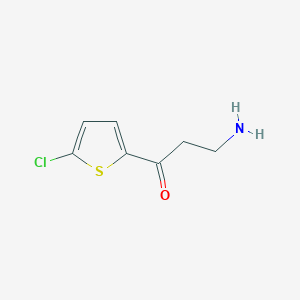
6-Bromo-5-fluoro-8-methylquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-8-methylquinolin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation and amination reactions. For instance, starting with a suitable quinoline derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination is often carried out using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and enhance the efficiency of the process .
化学反応の分析
Types of Reactions
6-Bromo-5-fluoro-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
6-Bromo-5-fluoro-8-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments
作用機序
The mechanism of action of 6-Bromo-5-fluoro-8-methylquinolin-3-amine is primarily based on its ability to interact with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and specificity. The compound can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
- 6-Bromo-8-fluoro-5-methylquinolin-3-amine
- 5-Fluoro-8-methylquinolin-3-amine
- 6-Bromo-5-methylquinolin-3-amine
Uniqueness
6-Bromo-5-fluoro-8-methylquinolin-3-amine stands out due to the simultaneous presence of bromine, fluorine, and methyl groups on the quinoline ring. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced reactivity, binding affinity, and biological activity .
特性
分子式 |
C10H8BrFN2 |
|---|---|
分子量 |
255.09 g/mol |
IUPAC名 |
6-bromo-5-fluoro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8BrFN2/c1-5-2-8(11)9(12)7-3-6(13)4-14-10(5)7/h2-4H,13H2,1H3 |
InChIキー |
HNCDNGFWKAPPME-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1N=CC(=C2)N)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



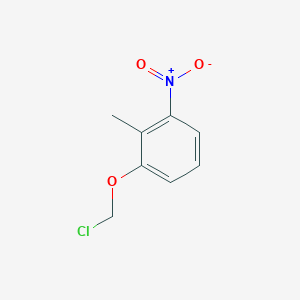
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
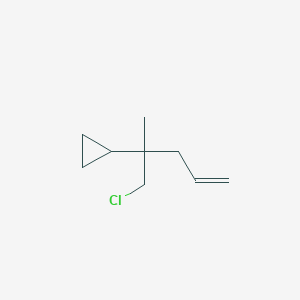
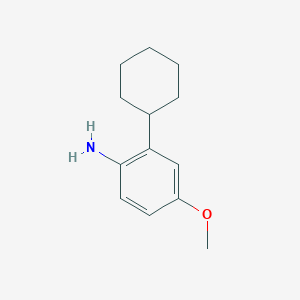

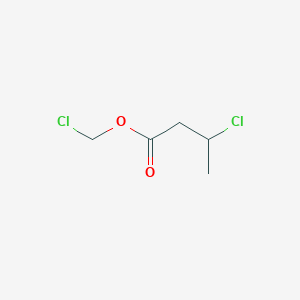
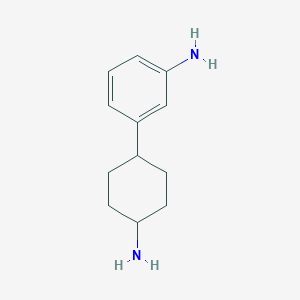

![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)


